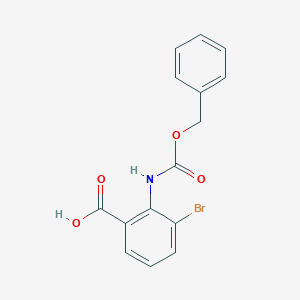
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a bromine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Bromination: The benzene ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling reaction: The protected amino group is coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the benzene ring.
Coupling reactions: The amino and carboxylic acid groups can participate in coupling reactions to form peptide bonds or other linkages.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxycarbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction products: Reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid has several scientific research applications:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological research: The compound is used in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing selective reactions to occur. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure with a hydroxyphenyl group instead of a bromine atom.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Contains a fluorophenyl group instead of a bromine atom.
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar to the first compound but with a different stereochemistry.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H12BrNO4 |
|---|---|
Poids moléculaire |
350.16 g/mol |
Nom IUPAC |
3-bromo-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12BrNO4/c16-12-8-4-7-11(14(18)19)13(12)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Clé InChI |
ZOJWBWJWGHJUHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


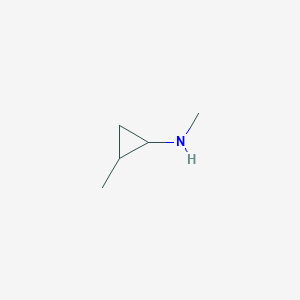
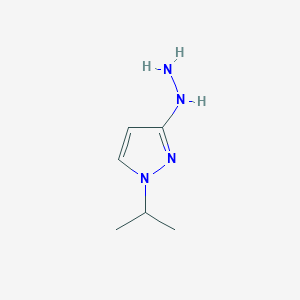
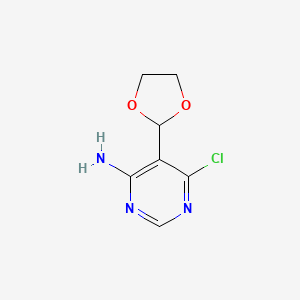
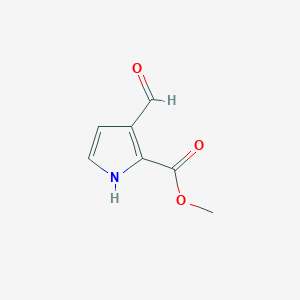
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
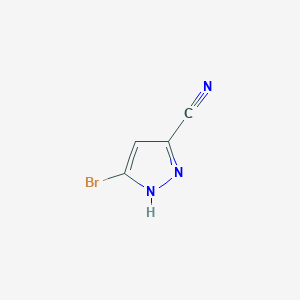
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

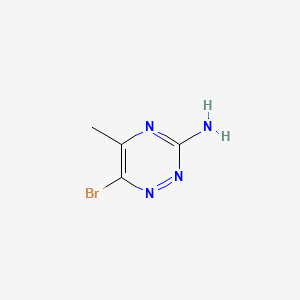
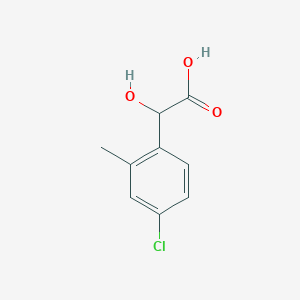
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
